molecular formula C7H4BrCl3 B6247842 1-bromo-4-(trichloromethyl)benzene CAS No. 17760-03-1

1-bromo-4-(trichloromethyl)benzene

Cat. No. B6247842
CAS RN: 17760-03-1
M. Wt: 274.4 g/mol
InChI Key: HYKCSUJRSCZRFZ-UHFFFAOYSA-N
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Description

1-bromo-4-(trichloromethyl)benzene, also known as 1,4-DBC, is a halogenated aromatic hydrocarbon compound that has been used in a variety of scientific research applications. It is a colorless liquid that is soluble in alcohol and ether, but insoluble in water. 1,4-DBC has a melting point of -51°C and a boiling point of 174°C. It has a molecular weight of 231.42 g/mol and a molar mass of 231.42 g/mol.

Scientific Research Applications

1-bromo-4-(trichloromethyl)benzene has been used in various scientific research applications, including the study of organic molecules, the synthesis of organic compounds, and the production of polymers. It has also been used as a reagent in organic synthesis, as a solvent in chromatography, and as a catalyst in the production of polymers. Additionally, this compound has been used in the synthesis of pharmaceuticals, such as antibiotics and antifungals.

Mechanism of Action

1-bromo-4-(trichloromethyl)benzene is a halogenated aromatic hydrocarbon, meaning that it contains both halogen and aromatic groups. The halogen group is responsible for the compound’s reactivity, while the aromatic group gives it its stability. The halogen group is electron-withdrawing, which makes the compound more reactive. The aromatic group, on the other hand, is electron-donating, which gives the compound its stability.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can affect the activity of enzymes, hormones, and other proteins. It has also been shown to have an impact on the metabolism of lipids, proteins, and carbohydrates. Additionally, this compound has been found to be toxic to cells and can cause DNA damage.

Advantages and Limitations for Lab Experiments

1-bromo-4-(trichloromethyl)benzene has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also a relatively stable compound, making it suitable for use in long-term experiments. Additionally, it is a relatively non-toxic compound, making it safe to use in laboratory experiments.
However, this compound also has some limitations. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is a highly reactive compound, making it difficult to store and transport.

Future Directions

1-bromo-4-(trichloromethyl)benzene has a variety of potential future applications. It could be used in the synthesis of pharmaceuticals, such as antibiotics and antifungals. It could also be used in the synthesis of polymers and other organic compounds. Additionally, it could be used in the study of enzyme and hormone activity, as well as the metabolism of lipids, proteins, and carbohydrates. Finally, this compound could be used in the development of new methods for the synthesis of organic compounds.

Synthesis Methods

1-bromo-4-(trichloromethyl)benzene is synthesized through a process called halogenation. This process involves the reaction of a halogen, such as chlorine, with an organic compound. In this case, this compound is synthesized by the reaction of 1,4-dichlorobenzene and bromine. This reaction results in the substitution of chlorine atoms with bromine atoms, forming this compound.

properties

IUPAC Name

1-bromo-4-(trichloromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKCSUJRSCZRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Cl)(Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569713
Record name 1-Bromo-4-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17760-03-1
Record name 1-Bromo-4-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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